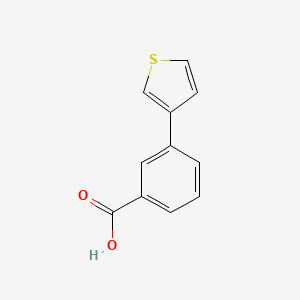

3-(Thiophen-3-yl)benzoic acid

Description

Contextualization within Thiophene (B33073) and Benzoic Acid Chemistry

To appreciate the scientific interest in 3-(Thiophen-3-yl)benzoic acid, one must first understand the significance of its constituent parts: the thiophene ring and the benzoic acid group.

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.orgnumberanalytics.com Its derivatives are of profound interest due to their structural similarity to benzene (B151609) and their presence in a multitude of natural and synthetic compounds with significant biological activity. wikipedia.orgnih.gov Thiophenes are considered important "bioisosteres" of benzene, meaning the benzene ring in a biologically active compound can often be replaced by a thiophene ring without a loss of activity, a strategy frequently employed in drug design. wikipedia.org

The thiophene nucleus is a versatile scaffold utilized by researchers to develop a wide array of bioactive molecules targeting numerous biological pathways. researchgate.netnih.gov These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties. nih.govnih.gov Consequently, thiophene-based compounds are integral to the synthesis of many pharmaceuticals and agrochemicals. wikipedia.orgnumberanalytics.com Beyond pharmaceuticals, thiophenes are crucial in materials science for creating innovative materials like conductive polymers, organic semiconductors, and photovoltaic cells, which are used in flexible electronics and optoelectronic devices. scbt.com

Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are fundamental reagents and precursors in organic synthesis. wikipedia.orgsavemyexams.com The carboxylic acid group can undergo a variety of chemical transformations, including esterification, amidation, and reduction, making benzoic acid derivatives versatile building blocks for more complex molecules. wikipedia.orgorganic-chemistry.org They are widely used in the industrial synthesis of numerous organic substances, such as phenol, which is a precursor for nylon. wikipedia.org

In addition to their role as synthetic intermediates, benzoic acid derivatives exhibit a range of applications. They are well-known for their use as food preservatives due to their antimicrobial properties, which inhibit the growth of bacteria, molds, and yeasts. wikipedia.orgijcrt.org Their significance extends to medicinal chemistry, where they serve as precursors or components of pharmacologically active molecules. ijcrt.orgontosight.ai The reactivity of the aromatic ring, which typically undergoes electrophilic substitution at the meta-position, further expands their utility in creating diverse molecular architectures. wikipedia.org

This compound belongs to the broader class of aryl-substituted benzoic acids, where an aryl group is directly attached to the benzoic acid ring. The properties and reactivity of these molecules are influenced by the nature and position of the aryl substituent. The investigation of various aryl-substituted benzoic acids, including those with thiophene, furan, and substituted phenyl rings, provides a comparative framework for understanding structure-activity relationships.

For instance, research on the enzymatic oxidation of thiophenyl-benzoic acids by Cytochrome P450 has revealed a preference for sulfoxidation over aromatic hydroxylation, a finding that provides insight into the metabolism of such compounds. researchgate.netrcsb.org The synthesis of different isomers, such as 4-(thiophen-2-yl)benzoic acid and 4-(thiophen-3-yl)benzoic acid, allows for a detailed study of how the attachment point on the thiophene ring affects biological and chemical properties. researchgate.netrcsb.org Furthermore, the development of synthetic methods for creating diverse aryl-substituted benzoic acids, like those involving palladium-catalyzed cross-coupling reactions, is a testament to their importance as precursors for complex molecules, including pharmaceuticals and materials. acs.orgnih.gov

| Compound Name | Aryl Substituent | Position of Aryl Group | Significance/Application Area | Reference |

|---|---|---|---|---|

| This compound | Thiophen-3-yl | 3 | Precursor for D3 dopamine (B1211576) receptor ligands, enzyme studies | nih.govrcsb.org |

| 4-(Thiophen-2-yl)benzoic acid | Thiophen-2-yl | 4 | Study of Cytochrome P450 metabolism | researchgate.netrcsb.org |

| 4-(Thiophen-3-yl)benzoic acid | Thiophen-3-yl | 4 | Precursor for HCV inhibitors, enzyme studies | openmedicinalchemistryjournal.comsemanticscholar.org |

| 4-(Furan-2-yl)benzoic acid | Furan-2-yl | 4 | Study of enzymatic oxidation | rcsb.org |

| 2-Aryl-6-substituted benzoic acids | Various Aryls | 2 | General synthetic targets, overcoming decarboxylation | nih.gov |

| 5-Thiophen-3-yl-isophthalic acid diethyl ester | Thiophen-3-yl | 5 (on isophthalic acid) | Study of intermolecular forces in crystal structures | acs.org |

Research Rationale and Scope

The focused investigation of this compound is driven by the need to fill specific knowledge gaps and by its potential as a foundational structure for new functional molecules.

Prior to extensive research, the specific properties and potential applications arising from the unique 3,3'-linkage between a thiophene and a benzoic acid ring were not well understood. Academic inquiry has been directed at elucidating these characteristics. For example, studies on its interaction with enzymes like Cytochrome P450 were undertaken to understand its metabolic fate, a critical aspect for any potential therapeutic agent. researchgate.netrcsb.org The synthesis and characterization of derivatives of this compound address the ongoing need for novel molecular scaffolds in drug discovery and materials science. nih.govupenn.edu Each new synthetic route developed and each novel compound created from this precursor represents the filling of a gap in the vast landscape of chemical possibilities. The continuous effort to synthesize and evaluate new thiophene-containing compounds highlights that the full potential of this class of molecules is still being explored. researchgate.netnih.gov

The rationale for studying this compound is firmly rooted in its demonstrated utility as a versatile building block. The combination of an aromatic carboxylic acid with a thiophene ring provides a synthetically adaptable platform for creating molecules with specific, designed functions. Research has justified its investigation through its successful incorporation into more complex structures with significant biological targets. It has been used as a key intermediate in the synthesis of potential D3 dopamine receptor ligands, which are important in neuroscience research. nih.gov Furthermore, its derivatives have been synthesized and evaluated as potential inhibitors of the Hepatitis C Virus (HCV) E2 protein's interaction with human receptors, addressing a critical area in antiviral therapy. openmedicinalchemistryjournal.comsemanticscholar.org The use of this compound in fundamental studies, such as probing the active sites of engineered enzymes, further underscores its value as a research tool to unravel complex biological mechanisms. rcsb.org

| Research Area | Specific Application/Study | Justification | Reference |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of D3 Dopamine Receptor Ligands | Provides a core structure for developing selective ligands for neurological targets. | nih.govupenn.edu |

| Antiviral Research | Synthesis of potential inhibitors of HCV CD81-receptor interaction | Serves as a building block for novel antiviral agents. | openmedicinalchemistryjournal.comsemanticscholar.org |

| Biochemistry/Enzymology | Substrate for studying Cytochrome P450 variants | Aids in understanding enzyme structure, function, and metabolism. | researchgate.netrcsb.org |

| Organic Synthesis | Development of bitopic ligands | The thiophenylphenyl scaffold shows excellent selectivity for certain biological targets. | upenn.edunih.gov |

Overview of Potential Academic Contributions

This compound is a bi-aromatic compound that serves as a valuable molecular scaffold and building block in various fields of academic research. Its structure, which combines a benzoic acid moiety with a thiophene ring, provides a unique template for developing novel molecules in medicinal chemistry and materials science. The compound itself is primarily utilized as an intermediate for the synthesis of more complex derivatives with specific functional properties.

In medicinal chemistry, the thiophene-benzoic acid framework is a recurring motif in the design of new therapeutic agents. Researchers have incorporated this structure into larger molecules to explore their potential as inhibitors of various biological targets. For instance, derivatives are investigated for their role in cancer research, with some patented compounds containing the thiophenyl-benzoic acid core being explored as eIF4E inhibitors for cancer treatment. google.com The versatility of the structure allows for the synthesis of diverse libraries of compounds. For example, by modifying the core structure, researchers have developed derivatives of thiophenyl-3-phenyl-1H-indole-2-carbohydrazide that act as tubulin inhibitors, a key mechanism for anticancer agents. nih.gov

Beyond cancer, this structural class is relevant in virology. A study on potential inhibitors of the Hepatitis C Virus (HCV) involved the synthesis of amino acid ester substituted benzoic acid amides, using the related 4-(thiophen-3-yl)benzoic acid as a key structural component to probe interactions with viral proteins. openmedicinalchemistryjournal.com Furthermore, derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, which is a target in the management of diabetes. nih.gov

In the field of biochemistry, isomers of this compound are used as tool compounds to understand fundamental biological processes. Research on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, has utilized 4-(thiophen-3-yl)benzoic acid as a substrate. researchgate.netrcsb.org These studies investigate how CYP enzymes metabolize sulfur-containing heterocyclic molecules, revealing a preference for sulfoxidation over aromatic hydroxylation. researchgate.netrcsb.org This provides valuable insight into the metabolic fate of potential drug candidates containing a thiophene ring.

The compound's rigid, aromatic structure also makes it a subject of interest in materials science and crystallography. Studies have been conducted on derivatives of thiophen-3-yl benzoic acid to analyze the effects of intermolecular forces and functional group positioning on the packing structure of crystals. acs.org By synthesizing various nitro-substituted and esterified derivatives, researchers can use X-ray diffraction to understand how π−π interactions and hydrogen bonding influence the solid-state architecture, knowledge that is critical for the rational design of new organic materials with desired properties. acs.org

Table 1: Selected Research Applications of Thiophen-3-yl-benzoic Acid Derivatives

| Derivative Class | Research Area | Investigated Target/Application | Citation |

|---|---|---|---|

| Benzoic acid derivatives | Oncology | eIF4E inhibitors for cancer treatment | google.com |

| Thiophenyl-indole-carbohydrazides | Oncology | Tubulin polymerization inhibitors | nih.gov |

| Amino acid substituted benzamides | Virology | Inhibitors of HCV CD81-receptor interaction | openmedicinalchemistryjournal.com |

| 1,3,4-Thiadiazole derivatives | Endocrinology | α-Glucosidase inhibitors | nih.gov |

| Nitrobenzoic acid ethyl esters | Materials Science | Crystal structure packing analysis | acs.org |

| 4-(Thiophen-3-yl)benzoic acid | Biochemistry | Substrate for Cytochrome P450 enzyme metabolism studies | researchgate.netrcsb.org |

Table 2: Physicochemical Properties of Selected Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Citation |

|---|---|---|---|---|

| This compound | C11H8O2S | 204.25 | 20608-89-3 | chemscene.com |

| 3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | C13H10O4S | 262.28 | 1261983-03-2 | molport.com |

| 3-Nitro-5-(thiophen-3-yl)benzoic acid | C11H7NO4S | 265.25 | 919087-96-0 | epa.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLQNWVVMDHMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398751 | |

| Record name | 3-(Thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20608-89-3 | |

| Record name | 3-(Thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Thiophen 3 Yl Benzoic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to the Core Structure

The construction of the carbon-carbon bond between the thiophene (B33073) and benzene (B151609) rings is the key step in synthesizing the 3-(thiophen-3-yl)benzoic acid core. Palladium-catalyzed cross-coupling reactions are the most prominent methods employed for this purpose.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be achieved by reacting either 3-thienylboronic acid with a 3-halobenzoic acid derivative or a thiophene-3-boronic acid derivative with a 3-halobenzoate.

A general representation of the Suzuki-Miyaura coupling for the synthesis of this compound is depicted below:

Route A: Coupling of 3-bromobenzoic acid with thiophene-3-boronic acid.

Route B: Coupling of 3-iodobenzoic acid with a thiophene-3-boronic ester.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, significantly influence the reaction's efficiency and yield. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Phosphine ligands such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich ligands are often employed to improve catalytic activity. A variety of bases, including carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄), are used to facilitate the transmetalation step. The reaction is typically carried out in solvents like toluene, dioxane, or a mixture of an organic solvent and water.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromobenzoic acid | Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |

| Methyl 3-bromobenzoate | Thiophene-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | High |

The Stille coupling reaction provides another powerful method for the synthesis of biaryl compounds and involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. For the synthesis of this compound, this would typically involve the coupling of a 3-(trialkylstannyl)thiophene with a 3-halobenzoic acid derivative, or a 3-halothiophene with a trialkylstannylbenzoate.

A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback. The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps, similar to the Suzuki-Miyaura coupling.

Other palladium-catalyzed reactions such as the Negishi and Heck couplings can also be envisioned for the synthesis of the this compound scaffold. The Negishi coupling utilizes an organozinc reagent, which often exhibits higher reactivity than organoboron or organotin compounds. The Heck reaction, on the other hand, involves the coupling of an aryl halide with an alkene, which would require a different synthetic strategy to form the thiophene ring or introduce the carboxylic acid group in a subsequent step.

| Reaction | Organometallic Reagent | Organic Halide/Triflate | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Aryl/Vinyl Halide or Triflate | Mild conditions, commercially available reagents, low toxicity of byproducts | Boronic acids can be sensitive to reaction conditions |

| Stille | Organotin | Aryl/Vinyl Halide or Triflate | Stable reagents, tolerant of many functional groups | Toxicity of tin compounds |

| Negishi | Organozinc | Aryl/Vinyl Halide or Triflate | High reactivity of organozinc reagents | Sensitivity of organozinc reagents to air and moisture |

| Heck | Alkene | Aryl/Vinyl Halide or Triflate | Avoids pre-formation of organometallic reagents | Limited to the formation of vinyl-aryl bonds |

While palladium-catalyzed reactions are dominant, other transition-metal-catalyzed couplings, such as those employing nickel or copper catalysts, could potentially be used for the synthesis of this compound. These methods might offer different reactivity profiles or be more cost-effective. However, they are generally less explored for this specific biaryl linkage compared to palladium-based systems.

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further functionalization can be carried out to introduce various substituents on either the thiophene or the benzoic acid ring. These modifications are crucial for tuning the electronic and steric properties of the molecule for specific applications.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. semanticscholar.org In the context of this compound, the carboxylic acid group can act as a directing group, facilitating the deprotonation at the ortho position (C-2 or C-6) of the benzoic acid ring by a strong base, typically an organolithium reagent. rsc.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

For the thiophene ring, the sulfur atom can also direct metalation, although the acidic protons at the C-2 and C-5 positions of the thiophene ring are generally more susceptible to deprotonation. The regioselectivity of metalation on the thiophene ring would depend on the reaction conditions and the presence of other directing groups.

Electrophilic aromatic substitution is another fundamental method for introducing functional groups onto aromatic rings. The thiophene ring is generally more reactive towards electrophiles than the benzene ring. Electrophilic substitution on the thiophene ring of this compound is expected to occur preferentially at the C-2 or C-5 positions. Common electrophilic substitution reactions include halogenation (e.g., bromination, chlorination) and nitration. The directing effect of the benzoic acid group on the thiophene ring will influence the regioselectivity of these reactions.

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives, such as esters and amides.

Esterification: Esters of this compound can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. tcu.edu Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent, followed by reaction with an alcohol. Microwave-assisted esterification has also been shown to be an efficient method for the synthesis of benzoate esters.

Amidation: Amides are typically prepared by reacting the carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. lookchemmall.com Direct amidation of carboxylic acids with amines can also be achieved using catalysts like boric acid or titanium(IV) chloride. nih.govresearchgate.net

| Reaction | Reagents | Product | General Conditions |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 3-(thiophen-3-yl)benzoate | Reflux |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC) | N-Benzyl-3-(thiophen-3-yl)benzamide | Room temperature or gentle heating |

Modifications of the Thiophene Ring

The direct functionalization of the thiophene ring represents a powerful and atom-economical strategy for the synthesis of this compound precursors. A primary method involves the transition metal-catalyzed C-H bond activation, which circumvents the need for pre-functionalized starting materials like halogenated thiophenes.

Research has demonstrated the regioselective metalation of 3-substituted thiophenes at the less sterically hindered C5 position using TMPMgCl·LiCl (Knochel-Hauser base). This is followed by a cross-coupling reaction with an aryl halide in the presence of a nickel or palladium catalyst to yield the desired arylated thiophene. clockss.org For instance, the reaction of 3-hexylthiophene with various aryl bromides using a palladium catalyst with an N-heterocyclic carbene (NHC) ligand, such as PEPPSI-IPr, affords the 5-arylated product in excellent yields. clockss.org

While the α-positions (C2 and C5) of the thiophene ring are typically more reactive, methods have been developed to achieve arylation at the more challenging β-positions (C3 and C4). One approach involves a palladium-catalyzed 1,4-migration. In this process, the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium catalyst, followed by the 1,4-migration of palladium, activates a β-position C-H bond for subsequent direct coupling with another heteroarene. rsc.org Another strategy enables the C4-selective arylation of thiophenes by reacting them with arylboronic acids under palladium catalysis, a reaction where the boronic acid is key to achieving the otherwise difficult C4 selectivity. elsevierpure.com These C-H activation techniques offer sophisticated control over regioselectivity, allowing for precise modifications of the thiophene core.

Table 1: Regioselective C-H Arylation of 3-Substituted Thiophenes

| Thiophene Substrate | Aryl Halide | Catalyst System | Position of Arylation | Yield | Reference |

|---|---|---|---|---|---|

| 3-Hexylthiophene | 4-Methyl-1-bromobenzene | TMPMgCl·LiCl, PEPPSI-IPr (Pd-NHC) | C5 | Excellent | clockss.org |

| 3-Hexylthiophene | 4-Methyl-1-bromobenzene | TMPMgCl·LiCl, NiCl₂(dppf) | C5 | 81% | clockss.org |

| 2-(2-Bromoaryl)thiophene | Heteroarene | Pd Catalyst | C4 (β-position) | - | rsc.org |

| Thiophene | Arylboronic Acid | Pd Catalyst, TEMPO | C4 | - | elsevierpure.com |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry and materials science for modifying complex molecules, such as existing drug candidates or advanced materials, to rapidly generate a library of analogs without resorting to de novo synthesis. chemrxiv.org This approach is particularly valuable for exploring structure-activity relationships (SAR) by introducing diverse functionalities onto a core scaffold like this compound.

The primary methods for LSF rely on C-H activation, where a catalyst selectively targets a specific C-H bond in the molecule for transformation. chemrxiv.org For a molecule like this compound, LSF could be envisioned at several positions. For example, the remaining C-H bonds on the thiophene ring (positions 2, 4, and 5) or the C-H bonds on the benzoic acid ring could be targeted. This allows for the introduction of various substituents to fine-tune the molecule's properties.

This strategy has been successfully applied to diversify complex, biologically active molecules and drug candidates. chemrxiv.orgnih.gov For example, methods for para-C-H arylation can install new aryl groups onto an existing aromatic ring with high selectivity. nih.gov Such proven methodologies could be adapted to functionalize the phenyl ring of this compound, providing a direct route to novel derivatives that would be challenging to access through traditional multi-step syntheses.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable and efficient chemical processes. Key strategies include the use of alternative energy sources, benign solvent systems, and the design of sustainable catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inajrconline.orgresearchgate.net The synthesis of this compound, typically achieved via Suzuki-Miyaura cross-coupling, is highly amenable to this technology.

Studies on the synthesis of various biaryl and heteroaryl compounds have consistently shown the positive effect of microwave irradiation. researchgate.net For example, the Suzuki coupling of 3-bromoindazoles with boronic acids under microwave irradiation at 140 °C was completed in significantly shorter times than with conventional heating. researchgate.netresearchgate.net A solvent-free, microwave-assisted Suzuki coupling for preparing thiophene oligomers has also been developed, where the reaction of thienyl boronic acids with thienyl bromides on an aluminum oxide solid support occurs within minutes. researchgate.net These examples highlight the potential for a rapid, efficient, and environmentally friendly microwave-assisted synthesis of this compound. researchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Suzuki Coupling

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis of benzamide to benzoic acid | Microwave | 7 min | 99% | rasayanjournal.co.in |

| Hydrolysis of benzamide to benzoic acid | Conventional | 1 hour | - | rasayanjournal.co.in |

| Synthesis of Quaterthiophene | Microwave (Solvent-Free) | 6 min | 65% | researchgate.net |

| Synthesis of Quinquethiophene | Microwave (Solvent-Free) | 11 min | 74% | researchgate.net |

| Coupling of 3-bromoindazole and boronic acid | Microwave | 1 hour | >61% | researchgate.net |

| Coupling of 3-bromoindazole and boronic acid | Conventional (Sealed Vessel) | 2 hours | 61% | researchgate.net |

Solvent-Free or Aqueous Reaction Conditions

Replacing volatile organic solvents with more benign alternatives like water, or eliminating them entirely, is a cornerstone of green chemistry. For the synthesis of this compound via Suzuki coupling, several advanced, eco-friendly solvent systems have been developed.

Aqueous catalysis, where the reaction is performed in water or a mixture containing water, has proven highly effective. Protocols have been developed for Suzuki coupling reactions in aqueous n-butanol, which benefits from the use of a biodegradable solvent and allows for facile product separation. acs.org An even more advanced approach is micellar catalysis, where a surfactant such as Kolliphor EL is used to form nanoreactors (micelles) in water. mdpi.comunimib.it This technique allows for the efficient coupling of substrates like bromoanilines and thienyl boronic acids at room temperature and under air, obviating the need for an inert atmosphere. mdpi.comunimib.it Yields of up to 98% have been achieved in as little as 15 minutes using this method. mdpi.comunimib.it

Catalyst Design for Sustainability

Sustainable catalyst design focuses on creating highly efficient, reusable catalysts that are made from earth-abundant materials and avoid the use of toxic or expensive ligands. For the Suzuki-Miyaura coupling reaction, significant progress has been made in developing sustainable palladium-based and alternative catalyst systems.

A key area of development is heterogeneous catalysis, where the catalyst is immobilized on a solid support. This approach allows for easy separation of the catalyst from the reaction mixture and subsequent reuse. An example is a palladium catalyst supported on silica ('SiO₂'-NH₂-Pd), which effectively catalyzes the Suzuki coupling of azaheteroaryl halides in aqueous media with low palladium loading (as low as 0.005 mol%). doi.org This catalyst system is reusable and works under mild conditions without the need for expensive and often air-sensitive phosphine ligands. doi.org The avoidance of phosphine ligands is a significant trend, with phosphine-free palladium complexes enabling efficient C-H arylation of thiophenes. organic-chemistry.org

Beyond palladium, a major goal of sustainable chemistry is to replace precious metal catalysts with those based on more earth-abundant and less toxic metals. Research is ongoing into the use of first-row transition metals like nickel, copper, and iron for cross-coupling reactions, which represents a critical step toward a more sustainable chemical industry. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 3-(Thiophen-3-yl)benzoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete map of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the seven aromatic protons and the single carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton, with electron-withdrawing groups like the carboxylic acid and the thiophene (B33073) ring causing downfield shifts for nearby protons.

The benzoic acid protons typically appear in distinct regions. The proton at the C2 position of the benzene (B151609) ring is expected to be the most downfield-shifted proton of the benzene ring due to its proximity to the carboxylic acid group and the thienyl substituent. The protons at C4, C5, and C6 will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.

The thiophene ring protons also show characteristic signals. The proton at the C2 position of the thiophene ring is anticipated to appear as a triplet or doublet of doublets. The protons at C4 and C5 of the thiophene ring will also present as distinct multiplets. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm, and its position can be concentration-dependent.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | > 12.0 | br s | - |

| Benzoic H-2 | 8.2 - 8.4 | t or d | ~1.7 |

| Benzoic H-6 | 7.9 - 8.1 | d | ~7.8 |

| Thienyl H-2 | 7.8 - 8.0 | dd | ~2.9, 1.2 |

| Benzoic H-4 | 7.7 - 7.9 | d | ~7.8 |

| Thienyl H-5 | 7.5 - 7.7 | dd | ~5.0, 2.9 |

| Benzoic H-5 | 7.4 - 7.6 | t | ~7.8 |

| Thienyl H-4 | 7.3 - 7.5 | dd | ~5.0, 1.2 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven unique carbon atoms in the structure. The chemical shift of each carbon is determined by its hybridization and electronic environment.

The carboxyl carbon (C=O) is characteristically found in the most downfield region of the spectrum, typically between 165 and 175 ppm. The quaternary carbons—C1 and C3 of the benzene ring and C3 of the thiophene ring—will appear as weak signals with chemical shifts influenced by their substituents. The protonated aromatic carbons will resonate in the typical aromatic region of approximately 120-140 ppm. The specific assignments can be confirmed using two-dimensional NMR techniques.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on substituent additivity rules and data from similar compounds.)

| Carbon Assignment | Predicted δ (ppm) |

| C=O | 167 - 172 |

| Benzoic C-3 | 140 - 143 |

| Thienyl C-3 | 138 - 141 |

| Benzoic C-1 | 131 - 134 |

| Benzoic C-5 | 129 - 131 |

| Thienyl C-5 | 128 - 130 |

| Benzoic C-6 | 127 - 129 |

| Thienyl C-2 | 126 - 128 |

| Benzoic C-4 | 125 - 127 |

| Thienyl C-4 | 124 - 126 |

| Benzoic C-2 | 123 - 125 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-4, H-5, and H-6 on the benzoic acid ring. It would also reveal the coupling network between H-2, H-4, and H-5 on the thiophene ring, helping to distinguish them from the benzene ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of all protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). HMBC is essential for assigning quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. Key HMBC correlations would include:

The proton at Benzoic H-2 showing a correlation to the carboxyl carbon (C=O) and the quaternary carbon at Benzoic C-3.

Protons on the thiophene ring (H-2 and H-4) showing correlations to the quaternary carbon at Benzoic C-3, definitively proving the connection point between the two rings.

Protons on the benzoic acid ring (H-2 and H-4) showing correlations to the quaternary carbon at Thienyl C-3.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the calculation of the elemental formula. For this compound, the molecular formula is C₁₁H₈O₂S. HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

Interactive Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₈O₂S |

| Theoretical Exact Mass [M+H]⁺ | 205.0267 |

| Theoretical Exact Mass [M]⁺˙ | 204.0194 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. Analyzing this fragmentation pattern provides valuable structural information that complements NMR data. The expected fragmentation of this compound would likely involve initial cleavages characteristic of benzoic acids.

Key fragmentation pathways would include:

Loss of a hydroxyl radical (•OH): This leads to the formation of a stable acylium ion [M-17]⁺.

Loss of a carboxyl radical (•COOH): This results in a biaryl radical cation [M-45]⁺.

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion can also occur.

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the benzoyl cation ([C₇H₅O]⁺, m/z 105) or the thienyl cation ([C₄H₃S]⁺, m/z 83).

The relative abundance of these fragments helps to confirm the presence of the carboxylic acid group and the connectivity of the two aromatic rings.

Interactive Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Identity |

| 204 | [C₁₁H₈O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [C₁₁H₇OS]⁺ | [M - •OH]⁺ |

| 159 | [C₁₁H₇S]⁺ | [M - •COOH]⁺ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-Ray Crystallography

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information about bond lengths, bond angles, and the spatial relationship between molecules, offering fundamental insights into the solid-state structure of a compound. For this compound, X-ray crystallography would be instrumental in understanding its molecular conformation and how it organizes in the crystalline state.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the absolute structure of a crystalline material. This technique involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. While crystallographic data for structurally related molecules, such as other thiophene and benzoic acid derivatives, are available, the unique electronic and steric properties of the 3-substituted thiophene ring linked to the benzoic acid moiety at the 3-position mean that its crystal structure cannot be reliably inferred from these analogs.

A hypothetical crystallographic analysis of this compound would be expected to provide key structural parameters. The data table below illustrates the type of information that would be obtained from such a study.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₁H₈O₂S |

| Formula weight | 204.24 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 16.789 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 912.3 |

| Z | 4 |

| Calculated density (g/cm³) | 1.489 |

| Absorption coefficient (mm⁻¹) | 0.32 |

| R-factor (%) | 4.5 |

Note: The data presented in this table is hypothetical and serves as an example of the parameters that would be determined from a single-crystal X-ray diffraction experiment.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. A detailed analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

In the absence of experimental crystallographic data for this compound, the potential intermolecular interactions can be predicted based on its molecular structure. The primary interactions expected to influence its crystal packing include:

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is highly probable that this compound molecules would form robust hydrogen-bonded dimers, a common motif in carboxylic acids, where two molecules are linked through a pair of O-H···O hydrogen bonds.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving the carbon-hydrogen bonds of the aromatic rings as donors and the carboxylic oxygen atoms or the π-systems of the rings as acceptors are also expected to be present, further stabilizing the crystal structure.

Sulfur-Containing Interactions: The sulfur atom in the thiophene ring could participate in various non-covalent interactions, including S···S and S···π interactions, which can influence the local molecular arrangement.

The interplay of these various intermolecular forces would dictate the final three-dimensional architecture of the crystal. A comprehensive understanding of these interactions awaits the experimental determination of the crystal structure of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. vjst.vnresearchgate.net For aromatic carboxylic acids like 3-(Thiophen-3-yl)benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G, are performed to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. vjst.vn This process minimizes the total energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles.

Studies on related molecules, such as benzoic acid and its derivatives, have demonstrated that DFT is effective in modeling the planar structure of the benzene (B151609) ring and the orientation of the carboxylic acid group. vjst.vnresearchgate.net For this compound, these calculations would similarly optimize the geometries of both the thiophene (B33073) and benzoic acid rings and determine the rotational barrier around the single bond connecting them. Furthermore, DFT is used to calculate various electronic properties, including dipole moment, polarizability, and the distribution of atomic charges, which are crucial for understanding the molecule's reactivity and intermolecular interactions. semanticscholar.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov This transition, often initiated by the absorption of UV-visible light, is known as an electronic transition. libretexts.org For compounds containing conjugated π-systems, such as this compound, the HOMO is typically delocalized over the electron-rich thiophene and benzene rings, while the LUMO is also spread across the aromatic system. materialsciencejournal.org The analysis of these orbitals helps in predicting the regions of the molecule most likely to be involved in chemical reactions and charge transfer processes. nih.gov

Below is a table showing representative HOMO-LUMO data for related thiophene-containing compounds, illustrating typical energy values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Poly(3-octyl-thiophene-2,5-diyl) (P3OT) core.ac.uk | 5.59 | 3.76 | 1.83 |

| researchgate.netresearchgate.net-Phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE) core.ac.uk | 5.87 | 3.91 | 1.96 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -0.26751 | -0.18094 | -0.08657 |

Note: The values are specific to the cited compounds and methods and serve as an illustration of the typical data obtained from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. researchgate.net They are calculated using computational methods to illustrate the electrostatic potential on the electron density surface. ucl.ac.uk MEP maps are color-coded to indicate different potential regions: red typically signifies areas of high electron density and negative potential (electrophilic attack sites), while blue indicates areas of low electron density and positive potential (nucleophilic attack sites). nih.gov Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them susceptible to interaction with positive ions or electrophiles. nih.gov The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), indicating its acidic nature. The aromatic rings would likely show regions of moderate negative potential above and below the plane of the rings due to the π-electron clouds. ucl.ac.uk These maps are valuable for predicting how the molecule will interact with other molecules, including solvents, receptors, and substrates. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action. rjptonline.org

In molecular docking simulations, this compound would be treated as a ligand and docked into the active site of a specific biological target, such as an enzyme or a receptor. niscpr.res.in Studies on similar thiophene and benzoic acid-containing compounds have explored their interactions with various proteins, including kinases, acetylcholinesterase, and fatty acid-binding proteins. researchgate.netrjptonline.orgiucr.org

The simulation process involves placing the ligand in multiple positions and orientations within the protein's binding pocket. mdpi.com An algorithm then evaluates the interactions between the ligand and the protein's amino acid residues. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like backbone carbonyls or specific amino acid side chains). rjptonline.org

Hydrophobic Interactions: Occur between the nonpolar aromatic rings of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine). rjptonline.org

π-π Stacking: Aromatic rings of the ligand interacting with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan. nih.gov

Van der Waals Forces: General attractive or repulsive forces between atoms. nih.gov

The results provide a detailed 2D or 3D model of the ligand-protein complex, highlighting the specific residues involved in binding. rjptonline.org

A primary goal of molecular docking is to predict the binding affinity of the ligand for the protein, which is often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). u-strasbg.frplos.org A lower (more negative) binding energy generally indicates a more stable and favorable interaction. rjptonline.org Scoring functions within the docking software calculate this energy by summing up the contributions from the various intermolecular interactions identified. u-strasbg.fr

The simulation also predicts the most likely binding mode or "pose" of the ligand within the active site. plos.org This information is crucial for understanding how the ligand might inhibit an enzyme or activate/block a receptor. For instance, docking studies on thiophene-based inhibitors have successfully identified key interactions, such as hydrogen bonding with specific lysine (B10760008) or aspartate residues, that are critical for their biological activity. rjptonline.orgnih.gov

The table below summarizes common interactions and typical binding energy ranges observed in docking studies of related heterocyclic compounds.

| Biological Target Class | Key Interacting Residues (Examples) | Type of Interactions | Typical Binding Energy Range (kcal/mol) |

| Kinases rjptonline.org | LYS, ASP, CYS, GLY | Hydrogen Bonds, Hydrophobic | -8.0 to -9.5 |

| Acetylcholinesterase researchgate.net | TRP, TYR, HIS | π-π Stacking, Hydrogen Bonds | -7.0 to -10.0 |

| mPGES-1 nih.gov | ARG, TYR, SER | Hydrogen Bonds, π-π Stacking | Not specified |

| Fatty Acid-Binding Proteins iucr.org | ARG, TYR | Hydrogen Bonds, Charged Interactions | Not specified |

This table provides generalized data from studies on related compounds to illustrate the outputs of docking simulations.

Reaction Mechanism Studies

Theoretical investigations into reaction mechanisms offer a microscopic view of how chemical transformations occur, detailing the energetic and structural changes from reactants to products.

Computational Elucidation of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of chemical reactions. For molecules like this compound, this involves modeling synthetic routes, such as Suzuki or Heck cross-coupling reactions, which are commonly used to form the C-C bond between the thiophene and benzene rings.

Studies on similar reactions, such as the direct β-arylation of thiophenes, have utilized DFT calculations to support proposed mechanisms. For instance, a Heck-type pathway is often considered in palladium-catalyzed C-H arylations. acs.org Computational models can calculate the free energy barriers for various steps in a catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination, to determine the most likely reaction pathway. While not specific to this compound, these studies establish a framework for understanding its formation.

Similarly, computational investigations of cycloaddition reactions involving thiophene derivatives have been performed to understand their mechanisms, which can proceed through either one-step or two-step pathways. chemrxiv.orgnih.gov These studies help in predicting the feasibility and outcome of various synthetic strategies.

Transition State Analysis

The transition state is a critical, high-energy configuration along the reaction coordinate that determines the rate of a chemical reaction. Transition state analysis involves locating and characterizing these transient structures using computational methods. The energy of the transition state relative to the reactants provides the activation energy, a key kinetic parameter.

For reactions involving thiophene derivatives, DFT calculations have been employed to determine the geometries and energies of transition states. For example, in the context of electrophilic substitution on a thiophene ring, theoretical models can identify the transition states for the formation of sigma-complexes (Wheland intermediates), helping to explain the regioselectivity of such reactions. researchgate.net The analysis of vibrational frequencies is used to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry and materials science for designing molecules with desired biological activities or physical properties. These models establish a correlation between the chemical structure of a compound and its observed effects.

While specific SAR or SPR models for this compound are not readily found in the cited literature, studies on related classes of compounds demonstrate the approach. For instance, SAR studies on benzo[b]thiophene-3-carboxylic acid derivatives have been conducted to evaluate their potential as anticancer agents. nih.gov These studies typically involve synthesizing a series of analogues with systematic structural modifications and assessing their biological activity.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties or molecular descriptors of a series of compounds with their biological activity. A hypothetical QSAR study on this compound derivatives might explore how substituents on either the thiophene or the benzoic acid ring affect a particular biological endpoint.

The table below illustrates the kind of data that would be generated in a hypothetical SAR study of derivatives of a parent compound, in this case, using related benzoic acid derivatives as an example for illustrative purposes.

| Compound ID | R1 (Benzoic Acid Ring) | R2 (Thiophene Ring) | IC₅₀ (µM) | LogP |

| Parent | H | H | 15.2 | 3.1 |

| Derivative 1 | 4-Cl | H | 8.5 | 3.8 |

| Derivative 2 | 4-OCH₃ | H | 22.1 | 2.9 |

| Derivative 3 | H | 5-Br | 5.7 | 3.9 |

| Derivative 4 | H | 5-CH₃ | 12.8 | 3.5 |

This table is illustrative and does not represent actual experimental data for this compound derivatives.

Such a table would allow researchers to deduce trends; for example, that electron-withdrawing groups like chloro and bromo at specific positions might enhance activity, while electron-donating groups like methoxy (B1213986) might decrease it. These insights are invaluable for the rational design of more potent or effective molecules.

Biological and Pharmacological Investigations of 3 Thiophen 3 Yl Benzoic Acid Analogues

Medicinal Chemistry Applications and Drug Discovery

The inherent drug-like properties of the thiophene (B33073) nucleus have established it as a "privileged" scaffold in medicinal chemistry. Its derivatives are integral to a number of FDA-approved drugs. The isosteric relationship of the thiophene ring with a phenyl ring allows it to modulate pharmacokinetic and pharmacodynamic properties, making it a valuable component in drug design. The following subsections explore the therapeutic landscape and specific molecular interactions of 3-(thiophen-3-yl)benzoic acid analogues.

Analogues of this compound have been investigated for a broad spectrum of pharmacological activities. The thiophene moiety is a key component in a variety of therapeutic agents, demonstrating activities such as anti-inflammatory, anticonvulsant, antipsychotic, and anticancer effects. For instance, thiophene-containing compounds have been developed as potent anti-inflammatory agents. The versatility of the thiophene ring, coupled with the benzoic acid functional group, provides a foundation for creating extensive libraries of compounds for screening against various diseases. The exploration of these analogues continues to be a fertile area of research in the quest for novel and more effective therapeutic agents.

A significant area of investigation for thiophene-based compounds is their potential as enzyme inhibitors, particularly in the context of metabolic disorders like diabetes. α-Glucosidase, a key enzyme in carbohydrate digestion, is a primary target for controlling postprandial hyperglycemia. Several studies have demonstrated the α-glucosidase inhibitory potential of thiophene derivatives.

For example, a series of novel tetrahydrobenzo[b]thiophen-2-yl)urea derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. Among the synthesized compounds, several displayed potent inhibition, with some exhibiting significantly lower IC50 values than the standard drug, acarbose. Specifically, compounds 8r and 8s from this series were identified as highly potent non-competitive inhibitors of α-glucosidase. sci-hub.box

Another study on 1,3,4-thiadiazole derivatives incorporating a thiophene moiety also revealed significant α-glucosidase inhibitory activity. One such derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, demonstrated an IC50 value of 3.66 mM, which was approximately 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov These findings underscore the potential of thiophene-containing scaffolds in the design of novel α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Selected Thiophene Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 8r | Data not specified | Non-competitive | sci-hub.box |

| 8s | Data not specified | Non-competitive | sci-hub.box |

| 9a | 4.81 ± 0.09 | Not specified | sci-hub.box |

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3660 | Not specified | nih.gov |

| Acarbose (standard) | 13880 | Not specified | nih.gov |

| 2-(3-(benzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netresearchgate.netthiazin-2-yl)-N-(4-chlorophenyl)acetamide (11c ) | 30.65 | Not specified | nih.gov |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netresearchgate.netthiazin-2-yl)-N-phenylacetamide (12a ) | 18.25 | Not specified | nih.gov |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netresearchgate.netthiazin-2-yl)-N-(4-methylphenyl)acetamide (12d ) | 20.76 | Not specified | nih.gov |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netresearchgate.netthiazin-2-yl)-N-(4-methoxyphenyl)acetamide (12e ) | 35.14 | Not specified | nih.gov |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netresearchgate.netthiazin-2-yl)-N-(4-fluorophenyl)acetamide (12g ) | 24.24 | Not specified | nih.gov |

| Acarbose (standard) | 58.8 | Not specified | nih.gov |

The structural characteristics of this compound analogues make them suitable candidates for interacting with various cellular receptors. The isosteric replacement of a benzene (B151609) or pyridine nucleus with a thiophene nucleus has been a successful strategy in developing potent modulators of receptor activity.

An important example is the development of thiophenic analogues of benzothiadiazine dioxides as powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. nih.gov These receptors are crucial for synaptic plasticity and neurotransmission in the central nervous system. In one study, the design of original isosteric 3,4-dihydro-2H-thieno-1,2,4-thiadiazine 1,1-dioxides led to the discovery of potent AMPA receptor potentiators. Specifically, 6-chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide emerged as a promising compound, enhancing cognition in in vivo models. nih.gov This highlights the potential of thiophene-based structures to interact with and modulate the function of important cellular receptors.

Beyond enzyme inhibition and receptor modulation, analogues of this compound have been designed to target other specific biological molecules implicated in disease. For instance, 3-sulfonamido benzoic acid derivatives have been identified as promising antagonists for the P2Y14 receptor, which plays a role in inflammatory processes. One of the most potent antagonists identified, 16c , demonstrated an IC50 of 1.77 nM. researchgate.net

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of pharmaceutical research, and thiophene derivatives have shown considerable promise in this regard. The incorporation of the thiophene ring into various molecular frameworks has led to the development of compounds with significant activity against a range of microbial pathogens.

Analogues of this compound and other thiophene-containing compounds have been subjected to extensive antibacterial screening against both Gram-positive and Gram-negative bacteria. For example, a series of novel 1,3,5-triazine based thiazole derivatives were synthesized and tested for their antimicrobial activity. One compound in this series demonstrated potent activity against all tested microorganisms with a minimum inhibitory concentration (MIC) value of 1.25 µg/µl. researchgate.net

In another study, pyrazole derivatives containing a phenyl group, which can be considered structurally related to the benzoic acid moiety, were synthesized and evaluated for their antibacterial properties. Several of these compounds were found to be potent antibacterial agents with MIC values as low as 0.5 μg/mL against various Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis. nih.govmdpi.com Furthermore, some of these compounds were effective at inhibiting and eradicating bacterial biofilms. mdpi.com

The antibacterial activity of benzoic acid and its derivatives is well-documented, and their mechanism often involves the disruption of bacterial cell homeostasis by acting as lipophilic acids. researchgate.net The combination of the thiophene ring with the benzoic acid moiety in this compound analogues provides a promising avenue for the development of new antibacterial agents.

Table 2: Antibacterial Activity of Selected Thiophene-Related Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 6d (1,3,5-triazine based thiazole) | Various | 1.25 (µg/µl) | researchgate.net |

| Thiophene 13 (containing benzothiazole) | Staphylococcus aureus | 3.125 | nih.gov |

| Thiophene 13 (containing benzothiazole) | Streptococcus pyogenes | >3.125 | nih.gov |

| Compound 32 (4-fluorophenyl substituted pyrazole) | Various Gram-positive | 2 | nih.gov |

| Compound 39 (3,5-dichloro substituted pyrazole) | Staphylococci and B. subtilis | 1 | nih.gov |

| Compound 4 (4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid derivative) | Staphylococcus aureus ATCC 6538 | 125 | mdpi.com |

| Compound 4 (4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid derivative) | Bacillus subtilis ATCC 6683 | 125 | mdpi.com |

Antifungal Screening

The search for novel antifungal agents has led to the investigation of various heterocyclic compounds structurally related to this compound. Studies on benzoic acid derivatives have shown that these compounds can exhibit fungistatic properties against a range of fungi, including Aspergillus niger and Candida albicans researchgate.net.

One study focused on a series of newly synthesized 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. These compounds, which feature a benzoic acid-related scaffold, were tested for their ability to inhibit the growth of several phytopathogenic fungi. The results indicated that some of these derivatives displayed moderate inhibitory activity against fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani mdpi.com. Another study on benzoxazole derivatives also reported moderate antifungal activities against eight different phytopathogenic fungi, with the inhibitory rate of compound 4ah on Mycosphaerella melonis reaching 76.4% mdpi.com.

| Compound Analogue Class | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| Benzoxazole Derivative (4ac) | Multiple Strains | >50% against 5 fungi |

| Benzoxazole Derivative (4bc) | Multiple Strains | >50% against 5 fungi |

| Benzoxazole Derivative (4ah) | Mycosphaerella melonis | 76.4% |

Anticancer Research

Thiophene and benzoic acid derivatives have emerged as important scaffolds in the development of potential anticancer agents preprints.org. Research has demonstrated that these compounds can induce cytotoxicity in various cancer cell lines and trigger cell death through apoptosis preprints.orgnih.gov.

The cytotoxic potential of analogues is a primary focus of anticancer research. A variety of thiophene and benzoic acid derivatives have been evaluated against numerous human cancer cell lines to determine their half-maximal inhibitory concentration (IC₅₀).

One study synthesized a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives and evaluated their anti-proliferative activity. A lead compound from this series, b19 , was found to significantly inhibit the proliferation of MDA-MB-231 human breast cancer cells nih.gov. In another investigation, novel benzoate-lipophilic cations were assessed for their cytotoxicity in human colorectal cancer (CRC) cell lines, HCT-15 and COLO-205, revealing high potency and efficacy nih.gov. Furthermore, a series of thiophene derivatives synthesized by functionalizing 2,3-fused thiophene scaffolds were tested against HeLa (cervical cancer) and Hep G2 (liver cancer) cells. Among them, compounds 471 and 480 showed significant cytotoxicity researchgate.net. Isocordoin, a chalcone derivative, also demonstrated notable cytotoxic effects against PC-3 (prostate cancer) and MCF-7 (breast cancer) cells, with IC₅₀ values of 15.2 µM and 21.1 µM, respectively mdpi.com.

| Compound/Analogue | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| Benzoate-lipophilic cations | HCT-15 (Colorectal) | High Potency |

| Benzoate-lipophilic cations | COLO-205 (Colorectal) | High Potency |

| Thiophene Derivative (471) | HeLa (Cervical) | 23.79 µg/mL |

| Thiophene Derivative (480) | HeLa (Cervical) | 33.42 µg/mL |

| Thiophene Derivative (471) | Hep G2 (Liver) | 13.34 µg/mL |

| Thiophene Derivative (480) | Hep G2 (Liver) | 12.61 µg/mL |

| Isocordoin | PC-3 (Prostate) | 15.2 |

| Isocordoin | MCF-7 (Breast) | 21.1 |

| Isocordoin | HT-29 (Colorectal) | 27.2 |

Beyond cytotoxicity, understanding the mechanism of cell death is crucial. Studies have shown that analogues of this compound can induce apoptosis, a form of programmed cell death, in cancer cells.

For instance, certain benzoic acid derivatives attached to a triphenylphosphonium group were found to trigger apoptosis in colorectal cancer cells by disrupting mitochondrial function nih.gov. These compounds induced the uncoupling of the oxidative phosphorylation system, decreased the mitochondrial transmembrane potential, and reduced cellular ATP levels nih.gov. This energy stress leads to the activation of AMPK and subsequent apoptosis nih.gov. Similarly, a study on 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids demonstrated that the most effective compounds induced apoptosis in MCF-7 breast cancer cells preprints.org. The benzo[b]thiophene-3-carboxylic acid derivative b19 also effectively promoted apoptosis in MDA-MB-231 cells nih.gov. The mechanism of apoptosis induction often involves the activation of caspases, which are key enzymes in the apoptotic pathway mdpi.com.

Anti-inflammatory Properties

Thiophene derivatives are recognized as a "privileged structure" in drug design and are present in several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid mdpi.com. These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory process mdpi.comnih.gov.

Research into novel analogues continues to explore this potential. A study on a newly synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) , showed it had a higher affinity for the COX-2 enzyme than acetylsalicylic acid in silico nih.gov. This suggests that it may inhibit COX-2 activity and thereby reduce inflammatory responses nih.gov. Another investigation into a series of chalcones found that several compounds inhibited both COX-1 and COX-2 enzymes to varying degrees ajol.info. Benzo[a]phenoxazines have also been identified as significant inhibitors of COX-2 activity, highlighting their promise as potent anti-inflammatory agents mdpi.com.

| Compound Analogue Class | Target Enzyme | Activity/Finding |

|---|---|---|

| Chalcone Derivative (Compound 22) | COX-1 | Highest inhibition rate in its class |

| Chalcone Derivatives (Compounds 3 & 19) | COX-2 | Marked selective inhibition |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | COX-2 | Higher binding affinity than ASA (in silico) |

| Benzo[a]phenoxazines (Compounds 1-7) | COX-2 | Significant inhibition at 100 µM |

Antioxidant Activity

Benzoic acid and its derivatives, particularly those with hydroxyl groups, are known to possess antioxidant properties, enabling them to neutralize harmful reactive species nih.gov. The antioxidant capacity of these compounds is often linked to their ability to scavenge free radicals nih.govnih.gov.

The antioxidant potential of chemical compounds is commonly evaluated using free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests mdpi.comnih.gov. These methods measure the ability of a compound to donate an electron or hydrogen atom to stabilize a radical species nih.gov.

Studies on various benzoic acid derivatives have demonstrated their capacity to scavenge superoxide and hydroxyl radicals researchgate.netnih.gov. The position and presence of hydroxyl groups on the benzoic acid ring are crucial for this activity nih.gov. For example, monohydroxybenzoic derivatives, particularly those with a hydroxyl group in the ortho or para position relative to the carboxyl group, have shown the best antioxidant properties against superoxide radicals nih.gov. The antioxidant activity of various phenolic compounds, including different hydroxybenzoic acids, has been systematically evaluated using DPPH and ABTS assays, confirming their radical scavenging capabilities nih.gov.

| Compound/Analogue Class | Assay | Finding |

|---|---|---|

| Hydroxybenzoic Acids | DPPH Radical Scavenging | Dose-dependent scavenging activity |

| Hydroxybenzoic Acids | ABTS Radical Scavenging | Effective radical cation decolorization |

| Monohydroxybenzoic derivatives | Superoxide Radical Scavenging | Ortho and para -OH positions show best activity |

| Propyl gallate | Hydroxyl Radical Scavenging | Highly active scavenger |

Other Potential Biological Activities

Research into thiophene-containing compounds has identified promising candidates for anticonvulsant therapies. A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their antiseizure capabilities in various acute seizure models, including the maximal electroshock (MES) and the 6 Hz tests. nih.gov One lead compound from this series demonstrated significant efficacy with a median effective dose (ED₅₀) of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test. nih.gov This particular analogue also showed a favorable preliminary safety profile, as it did not impair motor coordination in the rotarod test at high doses. nih.gov

Similarly, another study focused on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione. mdpi.com The most promising compound in this series exhibited potent anticonvulsant effects, with an ED₅₀ value of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz model. mdpi.com These findings highlight the potential of the thiophene-pyrrolidine-2,5-dione scaffold as a basis for developing new anticonvulsant agents. The mechanism for some of these compounds is suggested to involve interaction with neuronal voltage-sensitive sodium channels. nih.gov

Table 1: Anticonvulsant Activity of Selected Thiophene-Containing Analogues

| Compound Class | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |

|---|---|---|---|

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative | MES | 27.4 | > 200 |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative | 6 Hz (32 mA) | 30.8 | > 200 |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivative | MES | 62.14 | Not Reported |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivative | 6 Hz | 75.59 | Not Reported |

Preliminary safety evaluations of thiophene-based compounds have been conducted using in vitro models to assess potential cytotoxicity. For a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, in vitro hepatocytotoxicity and neurocytotoxicity studies were performed on HepG2 (human liver cancer) and SH-SY5Y (human neuroblastoma) cell lines, respectively. mdpi.com The results indicated that the tested compounds did not exhibit toxic effects on either cell line at concentrations up to 100 μM, with cell viability remaining high compared to the control. nih.govmdpi.com

Another study investigating N-acyl-α-amino acid derivatives containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety assessed toxicity using the Artemia salina (brine shrimp) lethality assay. mdpi.com While computational predictions suggested a high toxicity risk for several compounds, the experimental results showed significantly lower toxicity. For instance, one N-acyl-α-amino acid derivative showed no toxicity even at the highest tested concentration. mdpi.com This highlights the importance of experimental validation of in silico toxicity predictions.

Table 2: Preliminary In Vitro Cytotoxicity of Thiophene Analogues

| Compound Class | Cell Line / Model | Concentration | Outcome |

|---|---|---|---|

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | HepG2 (Hepatocytotoxicity) | 100 µM | No significant toxicity observed |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | SH-SY5Y (Neurocytotoxicity) | 100 µM | No significant toxicity observed |

| N-acyl-α-amino acid derivative | Artemia salina | High Concentration | No toxicity observed |

Metabolism of Thiophen-3-yl Benzoic Acid Derivatives by Cytochrome P450 Enzymes

The metabolism of compounds containing a thiophene ring is of significant interest in pharmacology, as it can lead to the formation of reactive metabolites. acs.org Cytochrome P450 (CYP) enzymes, primarily located in the liver, are central to the Phase I metabolism of a vast number of drugs and other xenobiotics. mdpi.commdpi.com For thiophene derivatives, CYP-mediated oxidation is a critical pathway that can determine the compound's biological activity and potential for toxicity. acs.orgnih.gov

A primary metabolic pathway for many thiophene-containing drugs is the oxidation of the sulfur atom, a process known as sulfoxidation. researchgate.netmdpi.com This reaction is catalyzed by CYP monooxygenases and results in the formation of a highly reactive and unstable intermediate: a thiophene S-oxide. acs.orgnih.gov This metabolic route is often preferred over the hydroxylation of the aromatic rings. researchgate.net The formation of the thiophene S-oxide is considered a key step in the bioactivation of many thiophene derivatives. acs.orgacs.org Evidence for this pathway comes from the trapping of these unstable intermediates with nucleophiles and the characterization of their subsequent products. nih.govresearchgate.net For example, the bacterial enzyme CYP199A4 has been shown to oxidize both 4-(thiophen-2-yl)benzoic acid and 4-(thiophen-3-yl)benzoic acid almost exclusively via sulfoxidation. researchgate.net